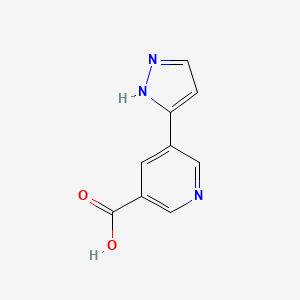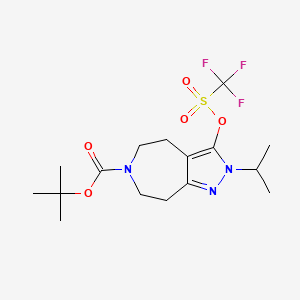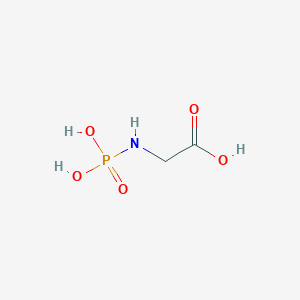
Glycine, N-phosphono-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-phosphono- is a synthetic phosphonic derivative of the amino acid glycine It is known for its applications in various fields, including agriculture, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
Glycine, N-phosphono- can be synthesized through several methods. One common method involves the reaction of glycine with phosphorous acid and formaldehyde under acidic conditions. Another method includes the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA) using hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of glycine, N-phosphono- typically involves the large-scale synthesis of its precursor, N-(phosphonomethyl)-iminodiacetic acid, followed by its oxidation to produce the final compound. This process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
化学反応の分析
Types of Reactions
Glycine, N-phosphono- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be used to reduce glycine, N-phosphono- derivatives.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols, which can replace the phosphono group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-(phosphonomethyl)-iminodiacetic acid yields glycine, N-phosphono- as the primary product .
科学的研究の応用
Glycine, N-phosphono- has a wide range of scientific research applications:
作用機序
The mechanism of action of glycine, N-phosphono- involves its interaction with specific molecular targets and pathways. For instance, it competitively inhibits phosphoenolpyruvate carboxylase (PEPC), leading to the accumulation of sucrose in plant tissues . This inhibition is crucial for its use as a herbicide and in other agricultural applications.
類似化合物との比較
Similar Compounds
Glyphosate: Another phosphonic derivative of glycine, widely used as a herbicide.
Phosphonopeptides: These compounds contain phosphonic acid groups and are used in various biochemical applications.
Phosphorus-containing amino acids: These include compounds with a P–C bond in the side chain, which have applications in peptide engineering.
Uniqueness
Glycine, N-phosphono- is unique due to its specific inhibitory action on PEPC and its diverse applications in agriculture, medicine, and industry. Its ability to enhance phycobiliprotein yields in cyanobacteria also sets it apart from other similar compounds .
特性
CAS番号 |
5259-81-4 |
|---|---|
分子式 |
C2H6NO5P |
分子量 |
155.05 g/mol |
IUPAC名 |
2-(phosphonoamino)acetic acid |
InChI |
InChI=1S/C2H6NO5P/c4-2(5)1-3-9(6,7)8/h1H2,(H,4,5)(H3,3,6,7,8) |
InChIキー |
QUIQKYAAGXIAFF-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)NP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
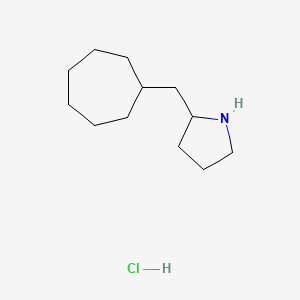
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
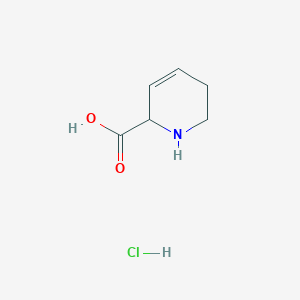
![6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B13563301.png)
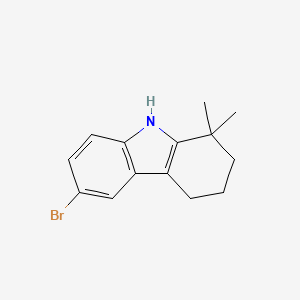
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)
![2'-(propan-2-yl)-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13563322.png)
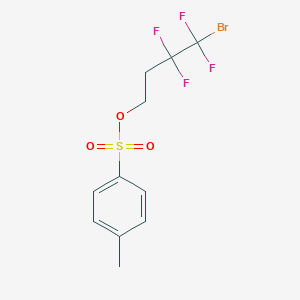
![1-[(3-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13563326.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoicacid](/img/structure/B13563328.png)
![Ethyl5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate](/img/structure/B13563336.png)
